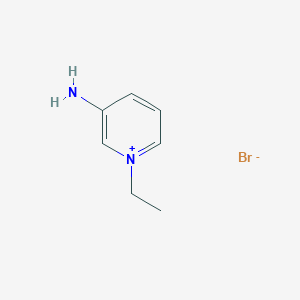

3-Amino-1-ethylpyridin-1-ium bromide

Description

Properties

CAS No. |

179912-77-7 |

|---|---|

Molecular Formula |

C7H11BrN2 |

Molecular Weight |

203.08 g/mol |

IUPAC Name |

1-ethylpyridin-1-ium-3-amine;bromide |

InChI |

InChI=1S/C7H11N2.BrH/c1-2-9-5-3-4-7(8)6-9;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |

InChI Key |

WZQVBRSAMPJBQE-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)N.[Br-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 3-Aminopyridine

The most straightforward route to 3-amino-1-ethylpyridin-1-ium bromide involves the alkylation of 3-aminopyridine with ethyl bromide. This nucleophilic substitution reaction proceeds via the attack of the lone electron pair on the pyridine nitrogen at the electrophilic carbon of ethyl bromide, resulting in quaternization.

Reaction Conditions and Solvent Selection

The reaction is typically conducted in polar aprotic solvents such as acetonitrile or ethanol under reflux conditions (70–80°C) for 6–12 hours. Ethanol is preferred industrially due to its low cost and ease of removal, though acetonitrile offers faster reaction kinetics. A molar ratio of 1:1.2 (3-aminopyridine:ethyl bromide) ensures complete conversion while minimizing byproduct formation.

Purification and Yield Optimization

Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol-diethyl ether mixtures. Yields range from 65% to 78%, with purity exceeding 95% as confirmed by $$ ^1H $$-NMR and elemental analysis. Industrial-scale protocols employ continuous flow reactors to enhance heat distribution and reduce reaction time to 2–3 hours.

Hypobromite-Mediated Synthesis

An alternative method, detailed in CN101704781B, utilizes in situ-generated hypobromite ions to facilitate bromide incorporation.

Synthetic Procedure

- Hypobromite Generation : Liquid bromine is added dropwise to a chilled (-5–0°C) 2.0–4.0 M sodium hydroxide solution, forming sodium hypobromite (NaOBr).

- Degradation Reaction : 3-Bromo-2-pyridinecarboxamide is dissolved in the hypobromite solution and heated to 60–70°C for 0.5–1.0 h, inducing deamidation and bromide substitution.

- Workup : The mixture is cooled to 0°C, filtered, and extracted with dichloromethane or n-hexane. Recrystallization from petroleum ether yields 2-amino-3-bromopyridine as an intermediate, which is subsequently ethylated.

Table 1: Hypobromite-Mediated Reaction Optimization

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Base | NaOH | NaOCH$$_3$$ |

| Temperature | 70°C | 70°C |

| Time | 0.5 h | 1.0 h |

| Yield | 53.2% | 52.0% |

| Purity (HPLC) | 99.0% | 99.0% |

This method achieves moderate yields (49–53%) but high purity, making it suitable for laboratory-scale synthesis where byproduct minimization is critical.

Quaternary Salt Formation via Carbonic Acid Diesters

US4892944A discloses a novel approach using carbonic acid diesters (e.g., dimethyl carbonate) as alkylating agents.

Mechanism and Advantages

The reaction between 3-aminopyridine and dimethyl carbonate proceeds via nucleophilic attack, forming a methyl carbonate intermediate. Subsequent treatment with HBr gas yields the target compound with >98% purity. This method avoids halide byproducts, simplifying purification.

Industrial Application

A continuous process involves:

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Alkylation | 65–78% | 95–97% | High | Simplicity |

| Hypobromite-Mediated | 49–53% | 99% | Low | High purity |

| Carbonic Acid Diester | 85% | >98% | High | No halide byproducts |

The carbonic acid diester method outperforms others in yield and purity, though it requires specialized equipment for HBr handling. Direct alkylation remains the preferred choice for large-scale production due to its operational simplicity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ tubular reactors with real-time pH and temperature monitoring. Ethanol is circulated at 5 L/min, enabling a throughput of 50 kg/h with 72% yield.

Solvent-Free Approaches

Patent US3755334A highlights solvent-free quaternization by grinding 3-aminopyridine with ethyl bromide in a ball mill for 12 h. This mechanochemical method achieves 60% yield and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethylpyridin-1-ium bromide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxide or chloride derivatives.

Scientific Research Applications

3-Amino-1-ethylpyridin-1-ium bromide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in the production of

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-amino-1-ethylpyridin-1-ium bromide with structurally or functionally related bromide compounds, based on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridinium and Related Bromide Compounds

Key Comparisons

Structural Complexity and Functional Groups 3-Amino-1-ethylpyridin-1-ium bromide features a simpler pyridinium core compared to Sepantronium bromide, which includes a benzyl ether and cyclohexenyl group for enhanced biological targeting . The amino group in the target compound may enhance solubility and hydrogen-bonding interactions, similar to imidazolium salts in ionic liquids . 3-(Bromoacetyl)pyridinium bromide contains a reactive bromoacetyl group, enabling its use as an alkylating agent in organic synthesis, a role distinct from the ethyl-substituted target compound .

Biological Activity Sepantronium bromide (YM-155) exhibits potent anticancer activity by inhibiting survivin expression, with IC₅₀ values as low as 0.54 nM in prostate cancer cells. Its neurotoxic effects underscore the importance of safety evaluations for pyridinium bromides .

Applications in Materials Science Imidazolium and pyridinium bromides (e.g., TCI America™’s product) are widely used in ionic liquids for their thermal stability and conductivity. The ethyl and amino substituents in the target compound could optimize these properties for specialized electrolytes .

Synthetic Utility Unlike 3-(bromoacetyl)pyridinium bromide, which serves as a reactive intermediate, 3-amino-1-ethylpyridin-1-ium bromide may act as a precursor for functionalized ionic liquids or coordination complexes due to its amino group .

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-1-ethylpyridin-1-ium bromide with high purity?

Methodological Answer: Synthesis typically involves quaternization of pyridine derivatives. A common approach is reacting 3-aminopyridine with ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. For purity optimization:

- Use stoichiometric excess of ethyl bromide to ensure complete alkylation.

- Purify via recrystallization from ethanol/ethyl acetate mixtures, as ionic liquids often exhibit high solubility in polar solvents.

- Monitor reaction progress using thin-layer chromatography (TLC) or ¹H NMR to confirm the absence of unreacted starting materials .

- Ultrasound-assisted synthesis (e.g., 40 kHz, 30°C) can enhance reaction efficiency and yield, as demonstrated in analogous ionic liquid syntheses .

Q. How can X-ray crystallography determine the molecular structure and packing of this compound?

Methodological Answer:

- Single-crystal growth : Diffuse vapor diffusion with methanol/water mixtures is effective for ionic compounds.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters to analyze:

- Software: WinGX or ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the compound’s reactivity in catalytic systems?

Methodological Answer:

- Solvent screening : Test solvents with varying polarity indices (e.g., water, DMSO, ionic liquids). The compound’s ionic nature enhances solubility in polar media, stabilizing transition states in catalysis.

- Counterion substitution : Replace bromide with [BF₄]⁻ or [PF₆]⁻ to modulate hydrophobicity and catalytic activity. For example, bromide’s nucleophilicity may compete in SN2 reactions, whereas larger anions reduce interference .

- Mechanistic probes : Use ESI-MS to detect ionic intermediates and DFT calculations to model anion-cation interactions .

Q. What contradictions arise in spectroscopic data interpretation, and how can they be resolved?

Methodological Answer:

- NMR challenges :

- ¹H NMR : Overlapping signals for ethyl and pyridinium protons. Use COSY or HSQC to assign peaks.

- ¹³C NMR : Quaternary carbons (e.g., C2/C4 of the pyridinium ring) may show weak signals. Apply DEPT-135 to distinguish CH₂/CH₃ groups.

- IR/Raman discrepancies : NH₂ stretching (3300–3500 cm⁻¹) may overlap with solvent OH bands. Use deuterated solvents (e.g., D₂O) and subtract background .

- XPS validation : Confirm bromide’s oxidation state via Br 3d peaks (binding energy ~68 eV) to rule out bromide degradation .

Q. How can computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase), leveraging the compound’s cationic charge for binding to anionic active sites.

- MD simulations : Analyze stability in aqueous environments (e.g., GROMACS with OPLS-AA forcefield). Key metrics:

- QSAR modeling : Correlate substituent effects (e.g., ethyl chain length) with bioactivity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.